molecular formula C7H8N2O3 B12358476 ethyl 6-oxo-3H-pyridazine-3-carboxylate

ethyl 6-oxo-3H-pyridazine-3-carboxylate

Cat. No.: B12358476
M. Wt: 168.15 g/mol
InChI Key: JWRWGULQNGXMOM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-3H-pyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-3H-pyridazine-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-3H-pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-3H-pyridazine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and herbicides

Mechanism of Action

The mechanism of action of ethyl 6-oxo-3H-pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ester group at the 3-position and keto group at the 6-position make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

ethyl 6-oxo-3H-pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRWGULQNGXMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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